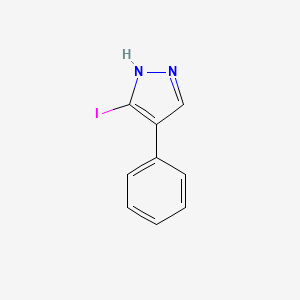

3-Iodo-4-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCZFZMBKGJTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694998 | |

| Record name | 5-Iodo-4-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238062-17-3 | |

| Record name | 5-Iodo-4-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-4-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of 3 Iodo 4 Phenyl 1h Pyrazole and Its Congeners

Direct Pyrazole (B372694) Ring Formation with Phenyl and Iodine Functionalities

Constructing the 3-iodo-4-phenyl-1H-pyrazole core in a single synthetic sequence involves the careful selection of precursors that already contain the phenyl and iodo groups. This approach is advantageous in terms of atom economy and step efficiency.

Cyclocondensation Approaches Employing Functionalized Precursors

The classical and most common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com To obtain this compound directly, this would necessitate a precursor such as an α-iodo-β-phenyl-1,3-dicarbonyl compound. However, the synthesis and stability of such precursors can be challenging.

One of the most prevalent methods for creating 3-substituted pyrazole derivatives involves the condensation of functionalized 1,3-dicarbonyl compounds with hydrazines. arkat-usa.orgresearchgate.net A significant drawback of this approach is the frequent formation of regioisomeric mixtures, which complicates the isolation of the desired product. arkat-usa.orgresearchgate.net The availability of the required dicarbonyl compounds is also limited. arkat-usa.orgresearchgate.net

For instance, the reaction of 1,3-diketones with hydrazine can lead to two possible regioisomers, with the outcome influenced by the electronic and steric properties of the substituents on the diketone. nih.gov The synthesis of 3-iodo-4-chloro-1H-pyrazole, a related compound, can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, often using molecular iodine as a catalyst. evitachem.com

[3+2] Cycloaddition Methodologies for Pyrazole Ring Construction

The [3+2] cycloaddition reaction offers a powerful and often more regioselective alternative for constructing the pyrazole ring. This methodology involves the reaction of a 1,3-dipole with a dipolarophile. Sydnones, which are versatile 1,3-dipolar compounds, can react with various alkynes to yield pyrazoles. beilstein-journals.org A synthetic route to 1,3-diaryl-4-halo-1H-pyrazoles involves the [3+2] dipolar cycloaddition of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes. beilstein-journals.org

Another approach within the [3+2] cycloaddition framework is the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with suitable dipolarophiles. organic-chemistry.org For example, the reaction of nitrile imines with vinylsulfonium salts can produce pyrazole derivatives with high regioselectivity. organic-chemistry.org A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes also provides a route to pyrazoles under mild conditions. organic-chemistry.org

Post-Synthetic Functionalization of Pyrazole Scaffolds to Incorporate Both Moieties

This strategy involves first synthesizing a pyrazole ring with either a phenyl or an iodo substituent, followed by the introduction of the second group. This multi-step approach often provides better control over regioselectivity.

Regioselective Iodination of 4-Phenyl-1H-pyrazole Derivatives

The direct iodination of a pre-existing 4-phenyl-1H-pyrazole is a common and effective method. The challenge lies in controlling the position of iodination, as electrophilic substitution on the pyrazole ring typically occurs at the 4-position. arkat-usa.orgresearchgate.net However, with the 4-position already occupied by a phenyl group, the regioselectivity of iodination is directed to other positions on the ring.

Electrophilic iodination of pyrazoles can be achieved using various iodinating agents. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). scholaris.caresearchgate.net The regioselectivity of these reactions is highly dependent on the substituents already present on the pyrazole ring and the reaction conditions.

For N-aryl-pyrazoles, CAN-mediated iodination with I₂ has been shown to afford 4-iodo derivatives in a highly regioselective manner. nih.govrsc.org In a study on 1-aryl-3-CF₃-1H-pyrazoles, treatment with I₂ and ceric ammonium (B1175870) nitrate (B79036) (CAN) resulted in the exclusive formation of the 4-iodo isomers. nih.gov The reaction of 1-methyl-3,5-bis(trimethylsilyl)-1H-pyrazole with bromine or iodine monochloride leads to regioselective halodesilylation at the 4-position. researchgate.net

The use of directing groups can also influence the site of iodination. For example, the protection of the pyrazole nitrogen with groups like ethoxyethyl (EtOEt) or tert-butoxycarbonyl (Boc) can alter the electronic distribution in the ring, thereby directing electrophiles to the 3-position.

| Reagent System | Substrate | Product | Yield (%) | Reference |

| I₂ / CAN / MeCN | 1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 81 | nih.gov |

| NIS / CH₃CN | 3-(2-Hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate | 4-Iodo-3-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate | 97 | scholaris.ca |

| I₂ / Cd(OAc)₂ / DMSO | 1H-pyrazole | 3-Iodo-1H-pyrazole | 68 |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. reddit.com This method involves the deprotonation of a position ortho to a directing group, followed by quenching with an electrophile, such as iodine.

For pyrazoles, the N-substituent can act as a directing group. Lithiation of 1-substituted pyrazoles typically occurs at the 5-position. cdnsciencepub.com However, by carefully choosing the base and reaction conditions, deprotonation at other positions can be achieved. For example, treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) followed by quenching with iodine exclusively produces the 5-iodo derivatives. nih.govrsc.org

The use of a removable directing group on the nitrogen atom can facilitate lithiation at the desired position. For instance, protecting the pyrazole nitrogen with a triisopropylsilyl (TIPS) group allows for directed metalation at the 3-position using lithium diisopropylamide (LDA), followed by iodination to yield the 3-iodo-pyrazole after deprotection. This method has been reported to achieve over 85% regioselectivity.

| Directing Group | Base | Electrophile | Product | Regioselectivity | Reference |

| N-Aryl | n-BuLi | I₂ | 5-Iodo-1-aryl-3-CF₃-pyrazole | Exclusive | nih.govrsc.org |

| N-TIPS | LDA | I₂ | 3-Iodo-1H-pyrazole | >85% |

Electrophilic Iodination Protocols: Mechanisms and Site-Selectivity

Introduction of the Phenyl Moiety to 3-Iodo-1H-pyrazole Frameworks

The introduction of a phenyl group at the C4 position of a 3-iodo-1H-pyrazole core is a key transformation. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which offer a reliable and versatile route to C-C bond formation.

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the arylation of halo-pyrazoles. This reaction typically involves the coupling of an organoboron reagent, such as phenylboronic acid, with a halide (in this case, an iodopyrazole) in the presence of a palladium catalyst and a base. libretexts.org

Optimization of the Suzuki-Miyaura protocol for the synthesis of 4-phenyl-substituted pyrazoles has been a subject of considerable research. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, and solvent system. For instance, the coupling of 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid has been shown to proceed in excellent yield (93%) under typical Suzuki-Miyaura conditions. researchgate.net In some cases, the reaction can be performed without a phosphine (B1218219) ligand, using palladium acetate (B1210297) as the catalyst in a suitable solvent like dimethylacetamide (DMA). rsc.org

A comparative study of different halopyrazoles (chloro, bromo, and iodo) in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives can be superior to iodopyrazoles due to a reduced tendency for dehalogenation, which is a common side reaction. researchgate.netacs.org However, with optimized conditions, high yields can be achieved with iodopyrazoles as well. The choice of base is also critical, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being commonly employed. rsc.orgnih.gov The solvent system often consists of a mixture of an organic solvent and water, such as dioxane/H₂O or ethanol/H₂O. researchgate.netnih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Halopyrazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | None | K₂CO₃ | DMA | Not Specified | 74 | rsc.org |

| XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | Microwave | Not Specified | researchgate.net |

| P1 (XPhos-derived precatalyst) | --- | K₃PO₄ | Dioxane/H₂O | 60 | 61-86 | nih.gov |

This table presents a selection of reported conditions and is not exhaustive.

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods offer alternative pathways for the arylation of iodopyrazoles. researchgate.net

The Negishi coupling , which utilizes organozinc reagents, is a versatile method for forming C-C bonds. organic-chemistry.org It has been successfully applied to the synthesis of C3-symmetric star-shaped molecules containing α-amino acids via a key Negishi coupling step. beilstein-journals.org The reaction is known for its ability to create C(sp²)-C(sp³) bonds and has seen significant methodological advancements, including the use of continuous flow protocols. nih.gov Stabilized arylzinc iodides can be used as nucleophiles in acylative Negishi coupling reactions to produce chalcones, demonstrating the utility of this method with various functional groups. mdpi.com

The Stille coupling employs organotin reagents and is another established method for C-C bond formation. This reaction is valued for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The mechanism generally involves an oxidative addition, transmetalation, and reductive elimination cycle, similar to other palladium-catalyzed couplings. While organotin reagents have toxicity concerns, the Stille reaction remains a powerful tool, and methods to minimize residual tin have been developed. harvard.edu Recent advancements have even demonstrated Ni-catalyzed Stille-type reactions involving the cleavage of C-N bonds. nih.gov

Both Negishi and Stille couplings, alongside the Heck and Sonogashira reactions, have been instrumental in the regioselective introduction of aryl substituents at various positions on the pyrazole ring. researchgate.net

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Protocol Optimization

Protective Group Chemistry in the Synthesis of N-H Pyrazoles

The presence of the N-H proton in the pyrazole ring necessitates the use of protecting groups during many synthetic transformations, including cross-coupling reactions. arkat-usa.org The pyrazole nitrogen can otherwise interfere with the catalytic cycle or lead to undesired side reactions.

A variety of protecting groups have been employed for the pyrazole N-H. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

Commonly used protecting groups for pyrazoles include:

Boc (tert-butyloxycarbonyl): This group is introduced using Boc anhydride. However, it has been found to be unstable in certain reactions involving organolithium compounds. arkat-usa.org

THP (tetrahydropyran): The THP group is recommended for the synthesis of unsymmetrical pyrazole derivatives. arkat-usa.orgresearchgate.net

EtOEt (1-ethoxyethyl): This group is introduced using ethyl vinyl ether and can be easily removed under mild acidic conditions. arkat-usa.orgresearchgate.net It has been shown to be a convenient protecting group for N-unsubstituted pyrazoles. clockss.org

SEM (2-(trimethylsilyl)ethoxymethyl): The SEM group is not only a protecting group but can also be used to direct regioselective C-H arylation through a "SEM switch" strategy. nih.gov

Benzyl and Sulfonyl groups: These are also viable options, with varying conditions required for their removal. researchgate.net

The protection of the N-H group is a crucial step. For example, in the synthesis of substituted 3-iodo-1H-pyrazole derivatives, protection with ethyl vinyl ether was necessary for subsequent Sonogashira cross-coupling reactions. researchgate.net The protection reaction itself can sometimes lead to a mixture of isomers, as observed with the migration of the EtOEt group in di-iodinated pyrazoles. arkat-usa.org

Deprotection strategies are equally important. Acid-catalyzed hydrolysis is a common method for removing acetal-type protecting groups like THP and EtOEt. researchgate.netclockss.org

Advanced Modular Synthesis Approaches for Derivatized Iodopyrazoles

Modern synthetic strategies are increasingly focused on modular approaches that allow for the rapid generation of diverse libraries of compounds from common intermediates.

One such approach involves a one-pot, two-component modular synthesis of 3,5-disubstituted pyrazoles by reacting substituted acetophenones or aryl aldehydes with hydrazones. acs.org Another innovative method describes the in situ synthesis of 1,3-diketones which are then directly converted to pyrazoles. mdpi.com

For the synthesis of highly substituted pyridines, a modular method has been developed that involves a cascade reaction comprising a novel Cu-catalyzed cross-coupling, electrocyclization, and air oxidation. organic-chemistry.org This highlights the trend towards developing flexible and efficient synthetic routes.

In the context of iodopyrazoles, a "SEM switch" strategy represents an advanced modular approach. This method allows for the transposition of the SEM protecting group from one nitrogen to the other, thereby altering the reactivity of the C-H bonds and enabling sequential, regioselective C-H arylation at different positions of the pyrazole ring. nih.gov This strategy, combined with traditional cross-coupling reactions like the Suzuki coupling for C4-functionalization, provides a powerful toolkit for the synthesis of fully substituted pyrazoles with precise control over the substituent placement. nih.gov

Reaction Chemistry and Synthetic Transformations of 3 Iodo 4 Phenyl 1h Pyrazole

Exploration of the Carbon-Iodine Bond for Cross-Coupling Reactions

The carbon-iodine (C-I) bond in 3-iodo-4-phenyl-1H-pyrazole is the linchpin for its synthetic utility. The relatively weak nature of this bond, compared to other carbon-halogen bonds, makes it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. This enhanced reactivity facilitates the introduction of a wide range of substituents at the 3-position of the pyrazole (B372694) ring, enabling the synthesis of a vast library of derivatives with potential applications in medicinal chemistry and materials science.

Carbon-Carbon Bond Formation: Expanding the Molecular Architecture

The ability to form new carbon-carbon bonds is fundamental to the construction of complex organic molecules. For this compound, several key cross-coupling reactions are instrumental in this regard.

The Sonogashira coupling reaction, which forges a bond between a vinyl or aryl halide and a terminal alkyne, is a well-established method for introducing alkynyl moieties. In the case of iodopyrazoles, this reaction proceeds efficiently, often under standard conditions using a palladium catalyst, a copper(I) co-catalyst, and a base. tandfonline.comtandfonline.com

Research has demonstrated the successful Sonogashira coupling of various substituted 3-iodo-1H-pyrazole derivatives with phenylacetylene. arkat-usa.orgumich.eduresearchgate.net These reactions typically employ catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) and copper(I) iodide (CuI) in the presence of a base such as triethylamine (B128534) (Et3N) or diisopropylamine. tandfonline.comclockss.org The use of an N-protected pyrazole is often necessary to prevent side reactions, with the ethoxyethyl (EtOEt) group being a common choice. arkat-usa.orgresearchgate.net The resulting 3-(phenylethynyl)-4-phenyl-1H-pyrazole derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems. tandfonline.comtandfonline.com

A study on the synthesis of 1-aryl-3-CF3-5-(phenylethynyl)-1H-pyrazoles reported high yields of over 90% for the Sonogashira coupling of the corresponding 5-iodo-pyrazole with phenylacetylene. rsc.org This highlights the efficiency of this reaction for creating C(sp)-C(sp2) bonds.

Table 1: Examples of Sonogashira Coupling with this compound Derivatives

| Pyrazole Derivative | Alkyne | Catalyst System | Solvent | Base | Yield (%) | Reference |

| 1-(1-Ethoxyethyl)-3-iodo-4-phenyl-1H-pyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI | Not Specified | Not Specified | High | arkat-usa.org |

| 1-Aryl-5-iodo-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Not Specified | Not Specified | Not Specified | >90 | rsc.org |

| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI | DMF | Et3N | 87-92 | tandfonline.com |

Note: Specific reaction conditions and yields can vary depending on the substituents on the pyrazole ring and the alkyne.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and a halide. This reaction is particularly valuable for creating biaryl structures. The reaction of this compound with various arylboronic acids, catalyzed by a palladium complex, provides a direct route to 3,4-diaryl-1H-pyrazoles.

For instance, the Suzuki-Miyaura coupling of a 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole with phenylboronic acid, using Pd(PPh3)4 as the catalyst, resulted in the formation of the corresponding 4-phenylpyrazole derivative in a 56% yield. rsc.orgnih.gov Similarly, the isomeric 5-iodo derivative afforded the 5-phenylated product in 62% yield under similar conditions. rsc.orgnih.gov These examples underscore the utility of the Suzuki-Miyaura reaction in diversifying the pyrazole core. The reaction conditions can be optimized to achieve high yields, and it has been successfully applied in a one-pot, two-step sequence for the synthesis of diarylpyrazolo[3,4-b]pyridines. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with Iodopyrazole Derivatives

| Iodopyrazole Derivative | Boronic Acid | Catalyst | Base | Yield (%) | Reference |

| 1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 | Not Specified | 56 | rsc.orgnih.gov |

| 1-Aryl-5-iodo-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 | Not Specified | 62 | rsc.orgnih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl2(dppf) | Na2CO3 | Good | nih.gov |

| 3-Iodo-N-Boc-indazole | Various arylboronic acids | Not Specified | Not Specified | Excellent | nih.gov |

Note: The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and can significantly influence the reaction yield.

The Heck-Mizoroki reaction offers a method for the arylation or alkenylation of alkenes. While less commonly reported for this compound itself, studies on related 4-iodopyrazoles demonstrate the feasibility of this transformation. For example, the Heck reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 1-protected-4-alkenyl-1H-pyrazoles. clockss.org The choice of the protecting group on the pyrazole nitrogen and the phosphine (B1218219) ligand are critical for achieving good yields. clockss.org

Furthermore, direct arylation reactions provide an alternative route to C-C bond formation. Palladium-catalyzed direct arylation at the C5 position of N-protected pyrazoles bearing a bromo or iodo substituent at the C4 position has been described. rsc.org This reaction proceeds with high chemoselectivity, leaving the C-halogen bond intact for further functionalization. rsc.org

Suzuki-Miyaura Coupling with Organoboron Reagents

Carbon-Heteroatom Coupling: Amidation, Alkoxylation, and Thiolation

The formation of carbon-heteroatom bonds is another crucial application of cross-coupling chemistry with this compound, enabling the introduction of nitrogen, oxygen, and sulfur functionalities.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is instrumental in synthesizing N-aryl pyrazoles, which are common motifs in pharmaceuticals. While direct examples with this compound are not extensively detailed in the provided search results, the general reactivity of iodopyrazoles in such couplings is well-established. ktu.edu

Studies on related systems, such as the Buchwald-Hartwig coupling of 4-halo-1H-1-tritylpyrazoles with various amines, have shown that the reaction conditions, including the choice of ligand and the nature of the amine, are critical. nih.gov For instance, amines lacking a β-hydrogen tend to give good yields, while those with β-hydrogens may lead to lower yields due to competing β-elimination. nih.gov

Copper-catalyzed C-N coupling reactions also provide a viable alternative for the amination of iodopyrazoles. mdpi.comrsc.org These reactions can be carried out using copper(I) iodide as the catalyst, often in the presence of a ligand and a base. This methodology has been successfully applied to couple various nitrogen nucleophiles, including indoles and carbazoles, with aryl iodides. mdpi.comrsc.org

CuI-Catalyzed C-O and C-S Bond Formations

The carbon-iodine bond at the C3 position of this compound is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. Copper(I) iodide (CuI) is a particularly effective catalyst for Ullmann-type reactions, facilitating the formation of new carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These transformations allow for the introduction of a diverse array of alkoxy, aryloxy, and thioether moieties onto the pyrazole core.

The CuI-catalyzed O-arylation of iodopyrazoles with various alcohols and phenols proceeds under relatively mild conditions. mdpi.comnih.govnih.gov These reactions typically employ a base, such as potassium tert-butoxide or potassium phosphate (B84403), and a ligand, like 1,10-phenanthroline (B135089) or picolinic acid, to facilitate the coupling. mdpi.comnih.gov The use of microwave irradiation can significantly shorten reaction times. nih.gov For instance, the direct 4-alkoxylation of N-protected 4-iodopyrazoles with alcohols has been achieved using a CuI/3,4,7,8-tetramethyl-1,10-phenanthroline system. nih.gov This methodology is broadly applicable to primary, secondary, and even allylic alcohols.

Similarly, the formation of C-S bonds can be achieved through CuI-catalyzed coupling. A general and efficient method involves the reaction of aryl iodides with elemental sulfur in the presence of CuI and a base, followed by reduction with an agent like sodium borohydride (B1222165) to yield the corresponding aryl thiols. organic-chemistry.org This two-step, one-pot procedure tolerates a wide range of functional groups. This approach can be adapted to synthesize 3-thio-4-phenyl-1H-pyrazole derivatives, which can be further alkylated to produce various thioethers.

Table 1: Representative CuI-Catalyzed C-O and C-S Bond Formations

| Reaction Type | Nucleophile | Catalyst System | Base | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|---|

| C-O Coupling | Alcohols (R-OH) | CuI / Ligand¹ | K-t-BuOK | Alcohol | 130 °C, MW, 1h | 3-Alkoxy-4-phenyl-1H-pyrazole |

| C-O Coupling | Phenols (Ar-OH) | CuI / Picolinic Acid | K₃PO₄ | DMSO | 110 °C | 3-Aryloxy-4-phenyl-1H-pyrazole |

| C-S Coupling | Sulfur (S₈)² | CuI | K₂CO₃ | DMF | 90 °C | 3-Thio-4-phenyl-1H-pyrazole |

¹Ligand can be 3,4,7,8-tetramethyl-1,10-phenanthroline. nih.gov ²Reaction is followed by reduction with NaBH₄. organic-chemistry.org

Reactivity of the Phenyl Group on the Pyrazole Core

The phenyl group at the C4 position of the pyrazole is also subject to chemical modification, primarily through electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The pyrazole ring generally acts as a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions on an attached phenyl ring, especially under strongly acidic conditions where the pyrazole nitrogen is protonated. publish.csiro.aucdnsciencepub.com This effect is due to the electron-withdrawing nature of the pyrazolium (B1228807) cation.

Nitration of phenylpyrazoles under mixed acid conditions (HNO₃/H₂SO₄) typically results in substitution at the para-position of the phenyl ring. cdnsciencepub.comosi.lv For example, the nitration of 4-bromo-1-phenylpyrazole with mixed acids yields the 1-(p-nitrophenyl) derivative exclusively. cdnsciencepub.com Similarly, 4-bromo-3-phenylpyrazole, a close analog of the title compound, undergoes nitration on the phenyl ring to give the 4-bromo-3-(p-nitrophenyl)pyrazole product. publish.csiro.au This indicates that for this compound, electrophilic attack on the phenyl ring would be expected to favor the para-position, with potential for ortho-substitution as a minor product, while the meta-position would be disfavored.

Table 2: Predicted Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Iodo-4-(4-nitrophenyl)-1H-pyrazole |

| Bromination | Br₂ / FeBr₃ | 3-Iodo-4-(4-bromophenyl)-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | 4-(5-Iodo-1H-pyrazol-4-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-(5-Iodo-1H-pyrazol-4-yl)phenyl)ethan-1-one |

Directed Ortho-Metalation Strategies for Phenyl Functionalization

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium species can then be trapped with various electrophiles.

For phenylpyrazoles, the pyrazole ring itself can function as a DMG. Specifically, the sp²-hybridized nitrogen atom (N2) can coordinate with the lithium reagent, directing metalation to the ortho-position of the phenyl ring. oup.com This has been demonstrated for N-phenylpyrazoles, where lithiation occurs predominantly at the ortho-position of the phenyl group. oup.com This strategy allows for the introduction of substituents specifically at the C2 and C6 positions of the phenyl ring, a transformation that is difficult to achieve via classical EAS. Although the title compound is a C-phenylpyrazole, the pyrazole nitrogen is still capable of directing the lithiation of the C4-phenyl group.

Table 3: Directed Ortho-Metalation of 4-Phenyl-1H-pyrazole Derivatives

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. N-Protection | e.g., Boc₂O | 1-Boc-3-iodo-4-phenyl-1H-pyrazole |

| 2. Lithiation | n-BuLi or s-BuLi, THF | 1-Boc-3-iodo-4-(2-lithiophenyl)-1H-pyrazole |

| 3. Electrophilic Quench | Electrophile (E⁺) | 1-Boc-3-iodo-4-(2-E-phenyl)-1H-pyrazole |

Reactivity of the Pyrazole Heterocycle (Excluding Annular Tautomerism)

The pyrazole ring itself is a reactive entity, with the nitrogen atoms and the unsubstituted C5 carbon being key sites for further synthetic elaboration.

N-Alkylation and N-Acylation Reactions of the Pyrazole Nitrogen

The N1 nitrogen atom of the pyrazole ring is nucleophilic and can be readily alkylated or acylated. These reactions are fundamental for modifying the compound's properties and for installing protecting groups necessary for subsequent transformations. arkat-usa.org

N-alkylation is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. researchgate.net Alternatively, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have been developed, offering a complementary approach that avoids strong bases. mdpi.comsemanticscholar.org N-acylation, often used for protection, can be accomplished using acyl chlorides or anhydrides, such as Boc anhydride, under basic conditions. The choice of N-substituent can be critical, as it can influence the regioselectivity of subsequent reactions on the pyrazole or phenyl rings.

Table 4: Common N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| N-Methylation | Methyl iodide (CH₃I) | K₂CO₃ | 1-Methyl-3-iodo-4-phenyl-1H-pyrazole |

| N-Benzylation | Benzyl bromide (BnBr) | NaH | 1-Benzyl-3-iodo-4-phenyl-1H-pyrazole |

| N-Acylation (Boc) | Boc Anhydride | DMAP | 1-Boc-3-iodo-4-phenyl-1H-pyrazole |

| N-Alkylation | R-O-C(=NH)CCl₃ | CSA (acid catalyst) | 1-R-3-iodo-4-phenyl-1H-pyrazole |

Electrophilic Attack and Substitution at Unsubstituted Pyrazole Positions

Electrophilic substitution on the pyrazole ring itself typically occurs at the C4 position due to the electronic nature of the heterocycle. arkat-usa.orgrrbdavc.orgresearchgate.net However, in this compound, the C4 position is blocked by the phenyl group. Therefore, any further electrophilic substitution on the pyrazole core would be directed to the only available carbon, C5.

The reactivity of the C5 position towards electrophiles is generally lower than C4 and is influenced by the substituents at C3 and N1. The electron-withdrawing iodo group at C3 would deactivate the ring towards electrophilic attack. Nonetheless, functionalization at C5 is possible, often requiring more forcing conditions or alternative strategies like metalation followed by electrophilic quench. For instance, halogenation at C5 can be achieved using reagents like N-halosuccinimides. researchgate.net While direct nitration or sulfonation at C5 is less common, such transformations can be envisaged under specific conditions, though they may compete with substitution on the more activated phenyl ring, depending on the N-substituent and reaction medium.

Annulation Reactions and Formation of Fused Heterocyclic Systems

The strategic placement of the iodo and phenyl groups on the pyrazole core of this compound makes it a valuable precursor for annulation reactions, leading to the formation of a variety of fused heterocyclic systems. These reactions typically involve the initial functionalization of the C3-iodo position, often via transition-metal-catalyzed cross-coupling reactions, followed by an intramolecular cyclization event. The phenyl group at the C4 position can influence the reactivity and regioselectivity of these transformations.

A prominent application of this compound and its derivatives is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized for their significant biological activities. The general strategy involves the introduction of a suitable functional group at the C3 position that can subsequently react with a nitrogen source, such as a hydrazine (B178648) or an amine, to construct the fused pyrimidine (B1678525) ring.

For instance, a common pathway to pyrazolo[3,4-d]pyrimidines begins with the conversion of a 3-iodo-pyrazole into a 3-amino-4-cyanopyrazole derivative. This intermediate can then undergo cyclization with various reagents to form the fused pyrimidine ring. While direct annulation from this compound is a feasible synthetic route, multi-step sequences involving initial substitution of the iodine are more frequently reported.

Another significant annulation strategy involves the Sonogashira coupling of 3-iodo-pyrazoles with terminal alkynes, followed by an intramolecular cyclization. This approach has been successfully employed to synthesize a range of fused systems. For example, the coupling of a protected 3-iodo-1H-pyrazole with an alkyne can yield a 3-alkynylpyrazole intermediate. Subsequent intramolecular cyclization, potentially involving other functional groups on the pyrazole ring or the alkyne substituent, can lead to the formation of thieno[2,3-c]pyrazoles or furo[2,3-c]pyrazoles.

The following table summarizes representative examples of annulation reactions starting from 3-iodo-pyrazole derivatives to form fused heterocyclic systems.

| Starting Material | Reagents and Conditions | Fused Heterocyclic Product | Yield (%) |

| N-protected 3-iodo-4-formyl-1H-pyrazole | 1. Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N 2. Lawesson's reagent | Thieno[3,4-c]pyrazole derivative | - |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | i-PrMgBr·LiBr, then DMF | 1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde | 19 |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | HCOOH, reflux | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 83 |

| N-Aryl-5-amino-4-cyanopyrazoles | Arylhydrazine derivatives | 4-Substituted pyrazolo[3,4-d]pyrimidines | - |

Table 1: Examples of Annulation Reactions and Formation of Fused Heterocyclic Systems

Detailed research findings indicate that the choice of catalyst, base, and solvent, as well as the nature of the protecting group on the pyrazole nitrogen, can significantly influence the outcome and yield of these annulation reactions. Palladium-catalyzed reactions, in particular, have proven to be highly effective for the initial C-C bond formation at the C3 position of the pyrazole ring. The subsequent cyclization can be promoted by either acidic or basic conditions, or by the use of specific reagents that facilitate the ring-closing step.

The development of one-pot procedures, where the initial cross-coupling and subsequent annulation occur in a single reaction vessel, represents a significant advancement in the synthesis of these fused heterocyclic systems, offering improved efficiency and atom economy.

Computational and Theoretical Investigations of 3 Iodo 4 Phenyl 1h Pyrazole

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding characteristics of 3-iodo-4-phenyl-1H-pyrazole. eurasianjournals.com These calculations can elucidate the distribution of electrons within the molecule, identify the nature of chemical bonds, and predict molecular properties arising from its electronic configuration.

The pyrazole (B372694) ring is an electron-rich heterocyclic system. mdpi.com The introduction of a phenyl group at the C4 position and an iodine atom at the C3 position significantly influences the electronic landscape of the parent pyrazole molecule. The phenyl group, depending on its conformation, can engage in π-stacking interactions, while the iodine atom introduces both steric and electronic effects, including the potential for halogen bonding.

Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to analyze the delocalization of electron density and hyperconjugative interactions. researchgate.net For this compound, NBO analysis would likely reveal significant delocalization within the pyrazole and phenyl rings. It would also quantify the interactions between the lone pairs of the nitrogen and iodine atoms with the surrounding sigma and pi orbitals, which are crucial for the molecule's stability and reactivity.

The calculated atomic charges on the constituent atoms can help in identifying the electrophilic and nucleophilic sites within the molecule. The nitrogen atoms of the pyrazole ring are expected to be nucleophilic, while the carbon atom attached to the iodine (C3) could be an electrophilic center.

| Atom | Predicted Charge (e) |

|---|---|

| N1 (pyrazole) | -0.25 |

| N2 (pyrazole) | -0.15 |

| C3 (pyrazole) | +0.10 |

| I (on C3) | -0.05 |

| C4 (pyrazole) | -0.08 |

| C5 (pyrazole) | -0.10 |

| Phenyl Ring C | -0.05 to +0.05 |

| H (on N1) | +0.30 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Conformational analysis involves identifying the stable conformers of the molecule and the energy barriers for rotation around single bonds. The most significant conformational freedom in this molecule is the rotation of the phenyl group relative to the pyrazole ring.

Potential energy surface (PES) scans can be performed computationally to determine the rotational barrier. researchgate.net The dihedral angle between the pyrazole and phenyl rings is the primary coordinate for this scan. The planarity or non-planarity of the molecule in its lowest energy state will influence its crystal packing and intermolecular interactions. nih.gov

Spectroscopic Data Prediction and Experimental Validation

Computational methods are widely used to predict various spectroscopic data, which can then be compared with experimental results for structural validation. mdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of synthesized compounds. mdpi.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.netnih.gov

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the proton attached to the nitrogen (N1-H) would likely show a characteristic downfield shift due to its acidic nature. mdpi.com The chemical shifts of the phenyl protons would depend on their position relative to the pyrazole ring. The carbon atom bonded to iodine (C3) is expected to have a distinct chemical shift due to the heavy atom effect of iodine. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and based on general principles of NMR spectroscopy and typical values for similar structures. libretexts.orgmdpi.com Precise values would require specific computational calculations.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | 12.0 - 13.0 | - |

| C3 | - | 95.0 - 105.0 |

| C4 | - | 125.0 - 130.0 |

| C5-H | 7.5 - 8.0 | 135.0 - 140.0 |

| Phenyl H | 7.2 - 7.6 | 128.0 - 135.0 |

Theoretical calculations of IR and Raman spectra are valuable for assigning vibrational modes observed in experimental spectra. researchgate.net DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. nih.gov

Table 3: Predicted Major Vibrational Frequencies for this compound (Note: The following data is illustrative and based on typical vibrational frequencies for similar functional groups. derpharmachemica.com Specific values would be obtained from DFT frequency calculations.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Pyrazole Ring Stretch | 1400 - 1600 |

| Phenyl Ring Stretch | 1450 - 1600 |

| C-I Stretch | 500 - 600 |

While direct prediction of a full mass spectrum is complex, computational methods can help rationalize observed fragmentation patterns. youtube.com The initial step in mass spectrometry is the formation of a radical cation. uni-saarland.de Computational chemistry can be used to determine the most likely site of ionization.

For this compound, the nitrogen lone pairs are a probable site for the initial loss of an electron. Once the molecular ion is formed, computational methods can be used to calculate the energies of various fragmentation pathways. The bonds most likely to break are those that lead to the formation of stable carbocations or neutral radicals. uni-saarland.de Potential fragmentation pathways could involve the loss of the iodine atom, cleavage of the phenyl group, or fragmentation of the pyrazole ring. PubChem provides predicted collision cross-section values for different adducts of this compound, which is relevant for ion mobility-mass spectrometry. uni.lu

Infrared (IR) and Raman Vibrational Frequency Calculations

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. nih.gov

For example, in a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the C4 position of an iodinated pyrazole precursor, computational methods could be used to model the catalytic cycle involving a palladium catalyst. rsc.org This would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps.

Transition state theory is used to locate the transition state structure for each step of the reaction. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. Vibrational frequency calculations are used to confirm that a structure is a true transition state, which will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Such studies are essential for understanding the regioselectivity and optimizing reaction conditions for the synthesis of this compound and its derivatives.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-bromo-1H-pyrazole |

| 3-chloro-1H-pyrazole |

| Phenylacetylene |

| Water |

| Trifluoroacetic acid |

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions and aggregation behavior of pyrazole derivatives, including those analogous to this compound, are crucial in understanding their solid-state properties and behavior in solution. These interactions are primarily governed by hydrogen bonding, π-stacking, and, in the case of iodo-substituted compounds, halogen bonding.

Hydrogen Bonding:

The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual functionality allows pyrazoles to form various hydrogen-bonded assemblies, such as dimers, trimers, and larger cyclic or linear structures (catemers). mdpi.comnih.gov The presence of substituents on the pyrazole ring can influence the strength and nature of these hydrogen bonds. For instance, electron-donating groups can increase the basicity of the pyrazole ring and the acidity of the N-H proton, potentially strengthening hydrogen bond interactions. mdpi.comnih.gov

In the solid state, pyrazole derivatives often exhibit extensive hydrogen bonding networks. For example, studies on 4-aryl-3,5-dimethylpyrazoles have revealed different hydrogen-bonded structures depending on the substituent on the phenyl ring. csic.es Similarly, N-H···O and C-H···O hydrogen bonds have been observed in the crystal structures of other pyrazole derivatives. mdpi.comjksus.org In the case of this compound, the N-H group is expected to be the primary site for hydrogen bond donation.

π-Stacking:

The phenyl and pyrazole rings in this compound provide opportunities for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, contribute significantly to the stabilization of crystal structures. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) determines the strength of the interaction. Computational studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown the presence of π-stacking interactions that form columnar structures. iucr.org Molecular docking studies of some phenyl-1H-pyrazole derivatives have also indicated the presence of π-π stacking. chemmethod.com

Halogen Bonding:

A noteworthy interaction for this compound is halogen bonding. The iodine atom, with its electropositive region known as the σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen or oxygen. In the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, C—I⋯N halogen bonds link dimers into zigzag chains. researchgate.net This type of interaction is a significant directional force in the crystal engineering of halogenated organic compounds.

Table 1: Potential Intermolecular Interactions in this compound and Related Compounds

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (pyrazole) | N (pyrazole), O (in solvates) |

| π-Stacking | Phenyl ring, Pyrazole ring | Phenyl ring, Pyrazole ring |

| Halogen Bonding | C-I (iodine) | N (pyrazole), other nucleophiles |

Aggregation Behavior:

The interplay of these intermolecular forces dictates the aggregation behavior of this compound. In the solid state, a combination of hydrogen bonding, π-stacking, and halogen bonding would likely lead to a densely packed crystal lattice. In solution, the aggregation would be highly dependent on the solvent. mdpi.comnih.gov In non-polar solvents, self-association through hydrogen bonding to form dimers or oligomers is probable. mdpi.comnih.gov However, in polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites, leading to the formation of pyrazole-solvent hydrogen bonds rather than pyrazole-pyrazole clusters. mdpi.comnih.gov

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and reactivity of this compound. These effects are primarily due to the solute-solvent interactions, which can alter the electronic structure, geometry, and stability of the molecule.

Solvent Effects on Molecular Properties:

Computational studies on pyrazole and its derivatives have shown that solvent polarity plays a crucial role in determining their molecular properties. researchgate.net

Dipole Moment: An increase in solvent polarity generally leads to an increase in the dipole moment of pyrazole derivatives. researchgate.net This is attributed to the stabilization of the more polar ground state by the solvent's dielectric medium. For pyrazole itself, the dipole moment was calculated to increase from 2.27 D in the gas phase to 4.51 D in water. researchgate.net

Electronic Properties: The HOMO-LUMO energy gap, a measure of chemical reactivity and electronic excitation energy, is also affected by the solvent. For pyrazole, the HOMO-LUMO gap was found to decrease in more polar solvents, suggesting an increase in reactivity. researchgate.net UV-Vis spectra of pyrazole also show a redshift (a shift to longer wavelengths) in more polar solvents, indicating changes in the π-π* transitions. researchgate.net

Tautomerism: For pyrazoles capable of tautomerism, the solvent can influence the equilibrium between different tautomeric forms. mdpi.com Polar solvents can stabilize the more polar tautomer through hydrogen bonding and other electrostatic interactions. mdpi.comnih.gov

Table 2: Calculated Solvent Effects on the Properties of Pyrazole (as a model for this compound)

| Property | Gas Phase | Water |

| Dipole Moment (D) | 2.27 | 4.51 |

| HOMO-LUMO Gap (eV) | 7.0557 | 7.000 |

Data is for the parent pyrazole molecule and serves as an illustrative example. researchgate.net

Solvent Effects on Reactivity:

The reactivity of this compound in various chemical transformations is also expected to be solvent-dependent.

Reaction Rates: The rates of reactions involving polar transition states are often accelerated in polar solvents due to the stabilization of the transition state. For instance, in the synthesis of some pyrazole derivatives, the choice of solvent can dramatically influence the reaction pathway and regioselectivity. acs.org

Reaction Mechanisms: The solvent can sometimes alter the reaction mechanism. For example, in reactions involving ionic intermediates, polar solvents can facilitate the separation of charges and promote the reaction. In the synthesis of multi-substituted aminopyrazoles, the solvent was found to affect the reaction. tandfonline.com

Advanced Material Science Applications of 3 Iodo 4 Phenyl 1h Pyrazole and Its Derivatives

Design and Synthesis of Organic Electronic Materials

The functionalizability of the 3-iodo-4-phenyl-1H-pyrazole scaffold makes it a promising candidate for creating novel organic electronic materials. By modifying its core structure, researchers can fine-tune the electronic and photophysical properties to suit specific applications.

Pyrazole (B372694) scaffolds are recognized as valuable components in the design of new materials for Organic Light-Emitting Diodes (OLEDs). arkat-usa.org While specific research on this compound in OLEDs is not extensively documented, its derivatives hold potential. The pyrazole core can be incorporated into larger conjugated systems that act as emitters or host materials. For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated as emitters in OLEDs, producing deep bluish-green light. mdpi.com The 4-phenyl substituent on the pyrazole ring can help prevent π-stacking, which often quenches emission in the solid state, thereby enhancing the efficiency of the device. The iodine at the 3-position can be replaced via cross-coupling reactions to introduce various functional groups, allowing for the systematic tuning of the emission color and performance of the resulting OLED materials.

The development of efficient photoactive materials is central to advancing organic photovoltaic (PV) technology. Pyrazole derivatives have emerged as candidates for these applications. For example, new 6-CF3-1H-pyrazolo[3,4-b]quinolines, which are derivatives of pyrazole, have been successfully used as an active layer in bulk heterojunction (BHJ) solar cells. mdpi.com These devices, with an active layer blended with a polymer like poly(3-decylthiophene-2,5-diyl), have shown promising photovoltaic effects. mdpi.com The this compound framework is a suitable precursor for creating such photoactive materials. The phenyl group contributes to the molecule's solubility and morphology in thin films, while the iodo-position allows for the introduction of electron-donating or -accepting moieties to tailor the material's absorption spectrum and energy levels (HOMO/LUMO) to better match the solar spectrum and the energy levels of other materials in the photovoltaic device.

Table 1: Photovoltaic Device Performance with Pyrazole Derivatives

| Active Layer Composition | Open–Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [µA/cm²] | Power Conversion Efficiency (PCE) [%] |

| Mol3 + PDT | 0.78 | 32.81 | ~0.38 |

Data sourced from a study on 1H-pyrazolo[3,4-b]quinoline derivatives. mdpi.com

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Materials with liquid crystalline properties are crucial for display technologies. Research has demonstrated that pyrazole derivatives can exhibit liquid crystalline (mesomorphic) behavior. tandfonline.com A study involving 3,5-bis[4-(n-alkoxy)phenyl]-1H-pyrazole derivatives showed that these compounds are liquid crystal materials, with their mesomorphic properties confirmed by techniques such as polarized light optical microscopy and differential scanning calorimetry. tandfonline.com The 4-phenyl group in this compound provides a rigid core structure, which is a prerequisite for liquid crystallinity. By attaching long alkyl chains to the phenyl group or by forming dimeric structures through the pyrazole's nitrogen atoms, it is possible to induce and manipulate liquid crystalline phases. The synthesis of such derivatives from this compound could lead to new classes of liquid crystalline materials with unique optical and electronic properties.

Photoactive Materials for Photovoltaic Devices

Ligand Chemistry in Organometallic Catalysis and Coordination Chemistry

Pyrazole and its derivatives are widely used as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal centers. researchgate.netrsc.org This ability allows them to form a wide variety of coordination compounds with diverse structures and useful properties. researchgate.netrsc.orguab.catacs.org The this compound molecule can act as a monodentate ligand through its pyridine-type nitrogen atom. The N-H group can participate in hydrogen bonding, which helps to stabilize the resulting crystal structures. rsc.org

Furthermore, the this compound scaffold is an excellent precursor for creating more complex, multidentate ligands. The iodine atom at the 3-position and the hydrogen at the 5-position can be substituted with other coordinating groups. For example, synthetic methods have been developed to introduce formyl groups at the 3- and 5-positions of a 4-phenyl-1H-pyrazole core, creating asymmetric imine ligands capable of forming mixed-metal polynuclear complexes. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly effective for modifying the 3-iodo position, although protection of the pyrazole N-H group is often necessary to prevent the ligand from inhibiting the catalyst. arkat-usa.org

Table 2: Examples of Metal Complexes with Pyrazole-Derived Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Reference |

| N-(2-pyridyl)-naphtho[1,2-c]pyrazole | Cu²⁺, Zn²⁺ | Mononuclear chelates | rsc.orgrsc.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd²⁺, Cu²⁺ | Mononuclear complexes | nih.gov |

| N-alkylaminopyrazole | Pt²⁺ | Square-planar complexes | uab.cat |

| Asymmetric imine ligand from 4-phenyl-1H-pyrazole | Fe²⁺, Ni²⁺ | Heterometallic tetranuclear complex | rsc.org |

Precursors for Tailored Chemical Probes and Molecular Recognition Tools

Pyrazole derivatives are increasingly recognized for their utility as chemosensors and molecular recognition tools. nih.gov Their structural versatility allows for the design of probes that can selectively bind to specific ions or molecules, resulting in a detectable change, such as a shift in color or fluorescence. nih.govresearchgate.net The this compound framework is an ideal starting point for synthesizing such tailored probes.

The iodine atom is a key functional handle. Using cross-coupling reactions, a wide variety of signaling units (e.g., fluorophores) or additional binding sites can be attached at the 3-position. arkat-usa.org The phenyl group at the 4-position can be functionalized to modulate the probe's solubility, electronic properties, and steric environment, which are crucial for achieving high selectivity in molecular recognition. mdpi.com For instance, pyrazole-based probes have been developed for the detection of cations like Cu²⁺ and Al³⁺. nih.gov The design often involves incorporating a binding site, such as a pyridyl group, which, together with the pyrazole nitrogen, can chelate the target metal ion. nih.gov

Exploration in Energetic Materials Science (Considering Iodine Content)

There is a growing interest in iodine-rich compounds as a special class of energetic materials, particularly as biocidal agents. researchgate.netmdpi.com These materials release large amounts of iodine or iodine-containing species upon decomposition or detonation, which act as potent biocides. researchgate.netenergetic-materials.org.cn A significant challenge is to stabilize the iodine and incorporate it into a high-energy molecular framework.

Table 3: Properties of Selected Iodinated Energetic Compounds

| Compound Name | Iodine Content (wt%) | Decomposition Temp. (Td) [°C] | Key Feature | Reference |

| 3,4,5-triiodo-1-H-pyrazole (TIP) | 85.41 | - | High iodine content precursor | nih.gov |

| 3,4,5-triiodo-1-((2,4,5-triiodo-1H-imidazol-1-yl)methyl)-1H-pyrazole | 84.27 | 285 | High thermal stability | nih.govnih.gov |

| 3,4,5-triiodo-1-((tetraiodo-1H-pyrrol-1-yl)methyl)-1H-pyrazole | 86.48 | 260 | Very high iodine content | nih.govnih.gov |

| DAI-4 (perovskite structure) | 54.0 | - | High detonation velocity (6.558 km s⁻¹) | researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-4-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves iodination of a pre-functionalized pyrazole core. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) can introduce aryl or halogen groups . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is also effective for hybrid pyrazole derivatives, with yields optimized by controlling temperature (50–80°C), solvent (THF/water mixtures), and catalysts (CuSO₄/ascorbic acid) . For iodination, electrophilic substitution using iodine monochloride (ICl) in dichloromethane at 0°C may be employed, with yields dependent on stoichiometry and reaction time.

Q. How can the purity of this compound be validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS programs provides definitive structural validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹).

- NMR : ¹H NMR reveals proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm), while ¹³C NMR confirms carbon-iodine bonding (C-I signals at δ 90–110 ppm).

- X-ray crystallography : Resolves spatial arrangement using programs like SHELXL or ORTEP-III for graphical representation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or antimicrobial enzymes) identifies potential binding affinities. For example, pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃) show improved antimicrobial activity in silico .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyrazoles?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to model twinned crystals . Validate with the PLATON toolkit (ADDSYM/CHECKCIF) to detect symmetry mismatches . For iodine-containing compounds, refine anisotropic displacement parameters to account for heavy-atom effects.

Q. How can structure-activity relationships (SARs) be systematically studied for this compound analogs?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituent variations (e.g., -NO₂, -OCH₃) at the 4-phenyl position.

- Step 2 : Assess biological activity (e.g., antimicrobial MIC assays or kinase inhibition).

- Step 3 : Correlate electronic (Hammett σ constants) or steric (Taft parameters) effects with activity trends.

- Step 4 : Validate via QSAR models using software like MOE or Schrödinger.

Q. What are the challenges in optimizing reaction scalability for iodinated pyrazoles?

- Methodological Answer :

- Iodine volatility : Use sealed reactors to prevent iodine loss during high-temperature reactions.

- Side reactions : Minimize via slow addition of iodinating agents (e.g., ICl) and low-temperature conditions.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.